molecular formula C21H20N6O B2422005 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 2034297-65-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2422005
CAS No.: 2034297-65-7
M. Wt: 372.432
InChI Key: CYUMSWQCEKBCKF-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a benzo[d][1,2,3]triazole moiety, a pyrazole ring, and a dihydroisoquinoline structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,2,3]triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrazole ring: This often involves condensation reactions of hydrazines with 1,3-diketones.

    Construction of the dihydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reactions or other cyclization methods.

    Coupling reactions: The final step involves coupling the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in studying biological pathways and interactions.

Industry

    Dyes and Pigments: Possible applications in the synthesis of new dyes.

    Polymers: Incorporation into polymer structures to modify properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,2,3]triazole derivatives: Known for their biological activities.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties.

    Isoquinoline derivatives: Important in the development of antimalarial and anticancer drugs.

Uniqueness

The unique combination of the benzo[d][1,2,3]triazole, pyrazole, and dihydroisoquinoline moieties in a single molecule may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-25-11-16(10-22-25)18-13-26(12-15-6-2-3-7-17(15)18)21(28)14-27-20-9-5-4-8-19(20)23-24-27/h2-11,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUMSWQCEKBCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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